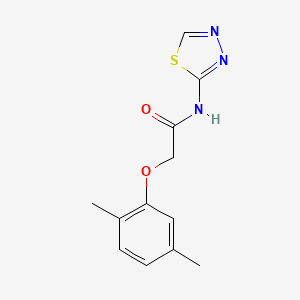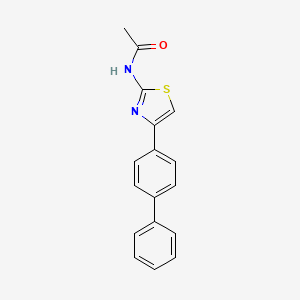![molecular formula C25H19N3O5S B12129815 5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12129815.png)
5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(benzyloxy)phényl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un groupe benzyloxy, un groupe furan-2-carbonyl, un groupe hydroxyle et un groupe thiadiazolyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-[4-(benzyloxy)phényl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one implique généralement des réactions organiques en plusieurs étapes. Les étapes clés peuvent inclure :
Formation de l’intermédiaire benzyloxyphényle : Cela peut être réalisé par la réaction de l’alcool benzylique avec un dérivé de phénol en milieu basique.
Introduction du groupe furan-2-carbonyl : Cette étape peut impliquer l’acylation de l’intermédiaire benzyloxyphényle avec du chlorure de furan-2-carbonyle en présence d’une base.
Cyclisation pour former le cycle pyrrol-2-one : La réaction de cyclisation peut être effectuée en utilisant des réactifs et des conditions appropriés pour former le noyau pyrrol-2-one.
Incorporation du groupe thiadiazolyle : Cette étape peut impliquer la réaction de l’intermédiaire avec un dérivé de thiadiazole dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l’optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté optimale. Cela peut impliquer l’utilisation de techniques avancées telles que la chimie en flux continu, la synthèse automatisée et des méthodes de purification telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxyle dans le composé peut subir une oxydation pour former un groupe carbonyle.
Réduction : Le groupe furan-2-carbonyl peut être réduit en groupe furan-2-méthyle dans des conditions appropriées.
Substitution : Le groupe benzyloxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le PCC (chlorochromate de pyridinium) ou le KMnO4 (permanganate de potassium) peuvent être utilisés.
Réduction : Des réactifs comme le NaBH4 (borohydrure de sodium) ou le LiAlH4 (hydrure de lithium et d’aluminium) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendront des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle produirait une cétone, tandis que la réduction du groupe furan-2-carbonyl produirait un groupe furan-2-méthyle.
Applications de recherche scientifique
Chimie
Synthèse organique : Le composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Catalyse : Il peut servir de ligand dans des réactions catalytiques.
Biologie
Développement de médicaments : La structure unique du composé peut présenter une activité biologique, ce qui en fait un candidat potentiel pour le développement de médicaments.
Études biochimiques : Il peut être utilisé dans des études pour comprendre son interaction avec des molécules biologiques.
Médecine
Agents thérapeutiques : Le composé peut avoir un potentiel en tant qu’agent thérapeutique pour diverses maladies.
Outils de diagnostic : Il peut être utilisé dans le développement de tests de diagnostic.
Industrie
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques.
Fabrication chimique : Il peut être utilisé comme intermédiaire dans la production d’autres produits chimiques.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: The compound’s unique structure may exhibit biological activity, making it a potential candidate for drug development.
Biochemical Studies: It can be used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.
Mécanisme D'action
Le mécanisme d’action de 5-[4-(benzyloxy)phényl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one dépendra de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité par le biais d’interactions de liaison. Les voies impliquées dépendront du contexte biologique dans lequel le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Analogues de 5-[4-(benzyloxy)phényl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one : Composés présentant des structures similaires mais des substituants différents.
Autres dérivés de pyrrol-2-one : Composés qui partagent le noyau pyrrol-2-one mais ont des groupes fonctionnels différents.
Unicité
L’unicité de 5-[4-(benzyloxy)phényl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-méthyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one réside dans sa combinaison de groupes fonctionnels, ce qui peut conférer des propriétés chimiques et biologiques uniques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C25H19N3O5S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19N3O5S/c1-15-26-27-25(34-15)28-21(20(23(30)24(28)31)22(29)19-8-5-13-32-19)17-9-11-18(12-10-17)33-14-16-6-3-2-4-7-16/h2-13,21,30H,14H2,1H3 |
Clé InChI |
KGKDMLHNOQVRFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12129733.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129742.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129746.png)

-yl)methanone](/img/structure/B12129753.png)


![6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12129768.png)
![2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129770.png)
![2-(3-Methyl-1-benzofuran-2-yl)-5-[4-(propan-2-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B12129777.png)


![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)
